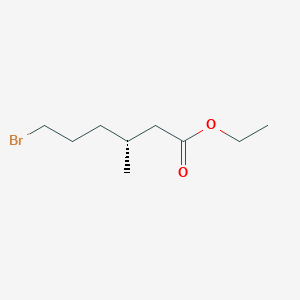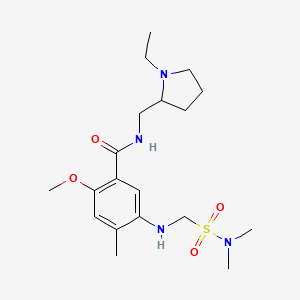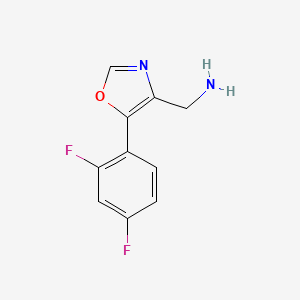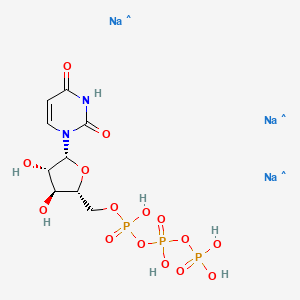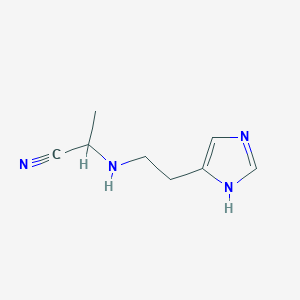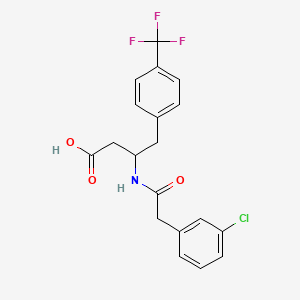
3-(2-(3-Chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(3-Chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid is a synthetic organic compound that features both chlorophenyl and trifluoromethylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-Chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the acetamido group: This could involve the reaction of 3-chlorophenylacetic acid with an amine to form the acetamido derivative.
Introduction of the butanoic acid moiety: This step might involve the coupling of the acetamido derivative with a butanoic acid precursor.
Incorporation of the trifluoromethylphenyl group: This could be achieved through a substitution reaction, where a trifluoromethylphenyl halide reacts with the intermediate compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the phenyl rings or the butanoic acid moiety.
Reduction: Reduction reactions could target the acetamido group or the phenyl rings.
Substitution: The chlorophenyl and trifluoromethylphenyl groups could participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents might include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst could be used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles could be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
3-(2-(3-Chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid could have various applications in scientific research:
Chemistry: As a model compound for studying reaction mechanisms and synthetic methodologies.
Biology: Potential use in studying biological pathways and interactions due to its structural features.
Medicine: Investigation as a potential therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: Use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 3-(2-(3-Chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes or receptors: The compound might interact with specific enzymes or receptors, altering their activity.
Modulation of signaling pathways: It could influence cellular signaling pathways, leading to changes in cellular function.
Inhibition or activation of biological processes: The compound might inhibit or activate specific biological processes, such as inflammation or cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-(3-Chlorophenyl)acetamido)-4-phenylbutanoic acid: Lacks the trifluoromethyl group, which could affect its reactivity and biological activity.
3-(2-(4-Chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid: Similar structure but with a different position of the chlorine atom, potentially leading to different properties.
3-(2-(3-Chlorophenyl)acetamido)-4-(4-methylphenyl)butanoic acid: Contains a methyl group instead of a trifluoromethyl group, which could influence its chemical and biological behavior.
Uniqueness
The presence of both chlorophenyl and trifluoromethylphenyl groups in 3-(2-(3-Chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid makes it unique. These groups can significantly influence the compound’s reactivity, stability, and interactions with biological targets, potentially leading to unique applications and properties.
Propriétés
Formule moléculaire |
C19H17ClF3NO3 |
|---|---|
Poids moléculaire |
399.8 g/mol |
Nom IUPAC |
3-[[2-(3-chlorophenyl)acetyl]amino]-4-[4-(trifluoromethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C19H17ClF3NO3/c20-15-3-1-2-13(8-15)10-17(25)24-16(11-18(26)27)9-12-4-6-14(7-5-12)19(21,22)23/h1-8,16H,9-11H2,(H,24,25)(H,26,27) |
Clé InChI |
QOSIJVVNNGXEKE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)CC(=O)NC(CC2=CC=C(C=C2)C(F)(F)F)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


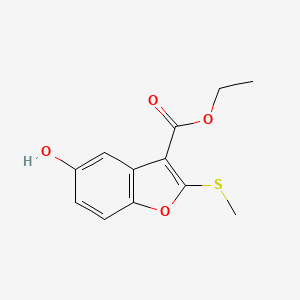
![N-Methyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B12819923.png)
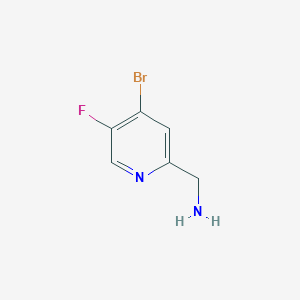
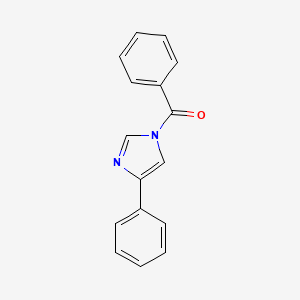
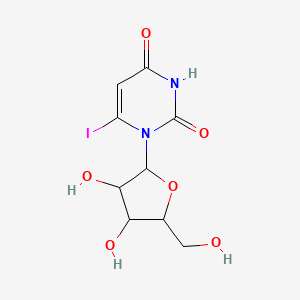
![10-Methyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B12819943.png)
